molecular formula C41H67ClN6O6S B10862330 N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride

N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride

Cat. No.: B10862330
M. Wt: 807.5 g/mol
InChI Key: SGRTVTGXHFCGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monomethyl auristatin D hydrochloride: is a synthetic antineoplastic agent that is commonly used as a payload in antibody-drug conjugates (ADCs). It is a potent tubulin inhibitor, which means it disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis. This compound is particularly effective in targeting and killing cancer cells when conjugated to antibodies that specifically bind to cancer cell markers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monomethyl auristatin D hydrochloride involves multiple steps, starting from the natural product dolastatin 10. The key steps include selective methylation, amidation, and coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of monomethyl auristatin D hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated synthesis and purification systems ensures consistency and scalability in production .

Chemical Reactions Analysis

Types of Reactions: Monomethyl auristatin D hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as amides and esters. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule .

Scientific Research Applications

Monomethyl auristatin D hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a model compound for studying tubulin inhibition and microtubule dynamics.

    Biology: Researchers use it to investigate cell cycle regulation, apoptosis, and cancer cell biology.

    Medicine: As a payload in ADCs, it is used in the development of targeted cancer therapies. Several ADCs containing monomethyl auristatin D hydrochloride are currently in clinical trials or have been approved for use in cancer treatment.

    Industry: It is used in the pharmaceutical industry for the production of ADCs and other targeted therapies.

Mechanism of Action

Monomethyl auristatin D hydrochloride exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting tubulin polymerization, it disrupts the microtubule network within the cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets include the tubulin heterodimers, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Monomethyl auristatin D hydrochloride is often compared with other tubulin inhibitors and ADC payloads, such as:

Monomethyl auristatin D hydrochloride is unique in its high potency and specificity when used as a payload in ADCs, making it a valuable tool in targeted cancer therapy .

Properties

Molecular Formula

C41H67ClN6O6S

Molecular Weight

807.5 g/mol

IUPAC Name

N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride

InChI

InChI=1S/C41H66N6O6S.ClH/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29;/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50);1H

InChI Key

SGRTVTGXHFCGLI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl

Origin of Product

United States

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